

Enalapril Maleate vs. Captopril: A Comparative Analysis of Efficacy in Cardiac Hypertrophy

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, **enalapril maleate** and captopril, with a specific focus on their efficacy in mitigating cardiac hypertrophy. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, including hypertension and heart failure, and have been shown to induce the regression of cardiac hypertrophy. Enalapril and captopril are two widely studied ACE inhibitors. While both share a common mechanism of action, differences in their pharmacokinetic profiles and ancillary properties may influence their therapeutic effects on cardiac remodeling.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both enalapril and captopril exert their primary therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Enalapril is a prodrug that is



hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat is a potent inhibitor of ACE. Captopril is an active drug in its administered form.

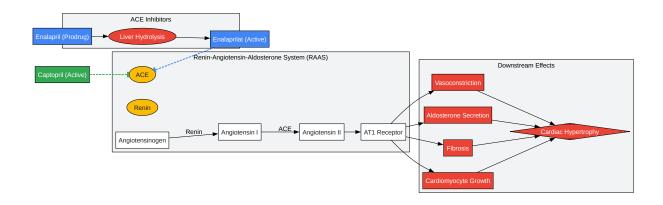
The inhibition of ACE leads to a cascade of effects beneficial in cardiac hypertrophy:

- Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, these drugs decrease the levels of angiotensin II, a potent vasoconstrictor and a key stimulus for cardiomyocyte growth and interstitial fibrosis.[1][2]
- Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This results in reduced sodium and water retention, thereby decreasing cardiac preload.[1][2]
- Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to vasodilation and may have direct cardioprotective effects.[3]

The overall effect is a reduction in both the preload and afterload on the heart, creating a more favorable hemodynamic environment that promotes the regression of cardiac hypertrophy.

Signaling Pathway of ACE Inhibitors in Cardiac Hypertrophy





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Caption: Mechanism of action of Enalapril and Captopril via RAAS inhibition.

Preclinical Evidence: Comparative Efficacy in Animal Models

Numerous preclinical studies have demonstrated the efficacy of both enalapril and captopril in attenuating cardiac hypertrophy in various animal models.

Spontaneously Hypertensive Rats (SHR)



The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension and subsequent cardiac hypertrophy.

Experimental Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats are used as controls. **Enalapril maleate** (e.g., 20 mg/kg per day) is administered in the drinking water for a period of 5 weeks.[4][5] Cardiac hypertrophy is assessed by measuring the heart weight to body weight ratio (HW/BW) and by histological analysis of cardiomyocyte size.

Treatment Group	Heart Weight / Body Weight (mg/g)	Systolic Blood Pressure (mmHg)	Reference
WKY Control	2.5 ± 0.1	120 ± 5	[4][5]
SHR Control	3.8 ± 0.2	190 ± 10	[4][5]
SHR + Enalapril	2.6 ± 0.1	130 ± 8	[4][5]

Key Findings: Chronic treatment with enalapril significantly reduces systolic blood pressure and leads to a complete regression of cardiac hypertrophy in SHRs.[4][5] Studies have also shown that enalapril normalizes the enhanced activity of Na+/H+ and Na+-independent Cl-/HCO3-exchangers in hypertrophic myocardium, suggesting a role for protein kinase C (PKC)-dependent mechanisms in its therapeutic effect.[4][5]

Sinoaortic Denervated (SAD) Rats

Sinoaortic denervation in rats leads to neurogenic hypertension and subsequent cardiac hypertrophy.

Experimental Protocol: Sinoaortic denervation is performed surgically. Captopril (e.g., 20 mg/kg, administered subcutaneously twice daily for 15 days) is administered to a cohort of SAD rats.[6] The development of cardiac hypertrophy is assessed by measuring the left ventricular weight to body weight ratio.[6]



Treatment Group	Left Ventricular Weight / Body Weight (mg/g)	Reference
Sham-operated (SO)	2.08 ± 0.04	[6]
Sinoaortic Denervated (SAD)	2.33 ± 0.05	[6]
SAD + Captopril	2.12 ± 0.03	[6]

Key Findings: Administration of captopril prevents the development of ventricular hypertrophy in SAD rats, indicating the involvement of the renin-angiotensin system in this model of cardiac hypertrophy.[6]

Pressure Overload-Induced Cardiac Hypertrophy

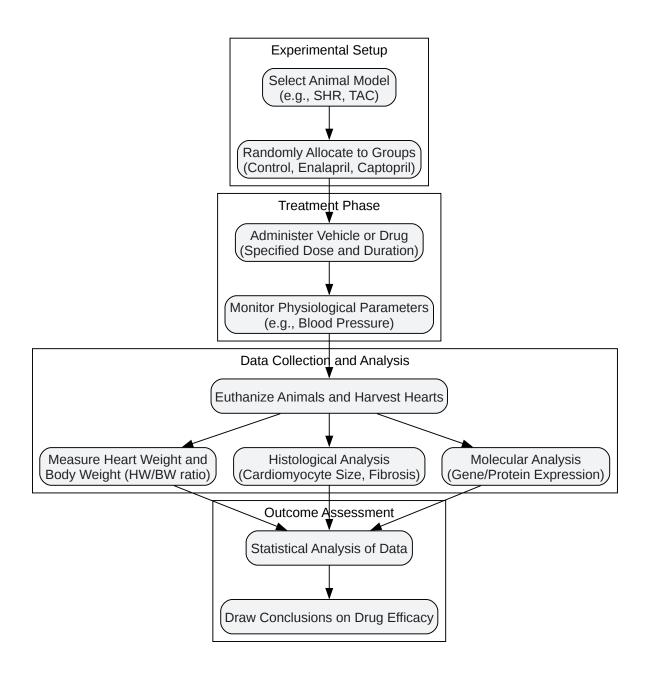
Transverse aortic constriction (TAC) is a surgical model that induces pressure overload and subsequent cardiac hypertrophy and heart failure.

Experimental Protocol: C57Bl6J mice undergo transverse aortic constriction. Captopril (e.g., 30 mg/kg/day) is administered from one week post-TAC for four weeks.[7] Cardiac function and geometry are assessed by echocardiography.

Key Findings: Captopril has been shown to prevent left ventricular hypertrophy and improve cardiac function in the TAC model, highlighting its efficacy in a pressure overload setting.[7]

Experimental Workflow: Animal Model of Cardiac Hypertrophy





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Caption: A generalized experimental workflow for studying cardiac hypertrophy in animal models.

Clinical Evidence: Head-to-Head Comparisons

Clinical trials have compared the effects of enalapril and captopril on cardiac hypertrophy and related outcomes in hypertensive patients.

Hypertensive Patients with Chronic Renal Failure

A prospective, randomized, single-blind study was conducted in 72 undialyzed patients with chronic renal failure, mild-to-moderate hypertension, and left ventricular hypertrophy.[8] Patients were assigned to receive either captopril (n=36) or enalapril (n=36) for 12 months.[8]

Parameter	Captopril (12 months)	Enalapril (12 months)	Reference
Reduction in Left Ventricular Mass Index	20%	19%	[8]

Key Findings: Both captopril and enalapril monotherapy resulted in a significant regression of left ventricular mass index and improvement in diastolic function without deteriorating systolic performance.[8] The magnitude of this effect was comparable between the two drugs.[8]

Patients with Mild to Moderate Hypertension

A double-blind, multicenter study compared the antihypertensive effects of captopril and enalapril in 69 hypertensive patients.[9]

Parameter	Captopril (9 weeks)	Enalapril (9 weeks)	Reference
Mean Reduction in Diastolic Blood Pressure	16.9%	20.9%	[9]
DBP Normalization (low dose)	11.8%	26.4%	[9]



Key Findings: Enalapril was found to be more potent and longer-acting in reducing diastolic blood pressure compared to captopril at the doses studied.[9] Both drugs were well-tolerated. [9]

Summary and Conclusion

Both enalapril and captopril are effective ACE inhibitors that can induce the regression of cardiac hypertrophy.

- Preclinical studies in various animal models consistently demonstrate the efficacy of both drugs in preventing and reversing cardiac hypertrophy.
- Clinical trials in hypertensive patients, including those with chronic renal failure, confirm that both enalapril and captopril can significantly reduce left ventricular mass.

While both drugs have a similar mechanism of action and comparable efficacy in regressing cardiac hypertrophy, some studies suggest that enalapril may have a more potent and longer-lasting antihypertensive effect. The choice between enalapril and captopril may be influenced by factors such as dosing frequency (enalapril is typically dosed once or twice daily, while captopril often requires more frequent administration), patient tolerability, and cost.

For drug development professionals, the key takeaway is that the fundamental mechanism of ACE inhibition is robustly effective against cardiac hypertrophy. Future research could focus on developing ACE inhibitors with improved tissue penetration, longer half-lives, or novel ancillary properties that could offer additional cardioprotective benefits.

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